1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Description
1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known to have potent biological activity and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Scientific Research Applications
Synthesis and Anticancer Potential
Researchers have designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, focusing on their anticancer properties. These compounds, including similar urea derivatives, show significant antiproliferative effects against various cancer cell lines. One compound, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated potent inhibitory activity, suggesting the potential of urea derivatives as BRAF inhibitors for further research in cancer treatment (Jian Feng et al., 2020).
Molecular Electronics and Hydrogen Bonding
The urea molecule and its derivatives have been studied for their unique hydrogen bonding capabilities and potential applications in molecular electronics. For example, ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes demonstrate the capability of urea derivatives to maintain dimeric structures through quadruple hydrogen bonding, which is essential for electron transfer processes in molecular electronic devices (M. Pichlmaier et al., 2009).
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study on derivatives like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea demonstrated their capacity to form protective layers on steel surfaces, thus mitigating corrosion. This suggests their utility in industrial applications where corrosion resistance is critical (B. Mistry et al., 2011).
Supramolecular Chemistry
Urea derivatives are pivotal in the field of supramolecular chemistry, where they are used to construct complex molecular architectures through hydrogen bonding. The design of di-(m-pyridyl)-urea ligands and their assembly into metallo-supramolecular macrocycles exemplifies the role of urea derivatives in forming highly ordered structures, which are fundamental for developing advanced materials and nanotechnology (Ralf W. Troff et al., 2012).
Environmental Applications
In environmental sciences, urea derivatives have been explored for their potential in bioelectrochemical systems. Specifically, the conversion of urea to harmless nitrogen gas via electrochemical methods offers an innovative approach to treating urea-containing wastewater, thus highlighting the environmental remediation potential of urea derivatives (Hiroaki Watanabe et al., 2009).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-4-6-16(7-5-14)24-13-15(10-20(24)25)12-22-21(26)23-18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYMUHAWLPKJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea |
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